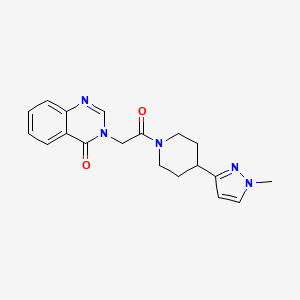

3-(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-22-9-8-16(21-22)14-6-10-23(11-7-14)18(25)12-24-13-20-17-5-3-2-4-15(17)19(24)26/h2-5,8-9,13-14H,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNSQBFKPQKTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

Attachment of the Pyrazole Moiety: The pyrazole ring is often introduced through a condensation reaction involving hydrazine derivatives and 1,3-diketones or their equivalents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the quinazolinone core or the pyrazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its antimicrobial and antiviral properties. Research indicates that derivatives of quinazolinones, including those similar to 3-(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Quinazolinone derivatives have shown significant effectiveness against various bacteria and fungi. Studies have demonstrated that compounds with similar structures exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

- Antiviral Activity : Certain quinazolinone derivatives have been identified as effective inhibitors of HIV-1 integrase, suggesting potential applications in the treatment of viral infections .

The biological activities of 3-(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi. |

| Antiviral | Potential inhibitors of HIV and possibly other viruses. |

| Anticancer | Some derivatives have shown cytotoxic effects against cancer cell lines. |

| Neuropharmacological | Potential use in treating neurological disorders due to its interaction with central nervous system pathways. |

Synthetic Methodologies

The synthesis of quinazolinone derivatives typically involves multi-step reactions that can include cyclization, substitution reactions, and functional group modifications. The following methods are commonly employed:

- Cyclization Reactions : The formation of the quinazolinone ring often involves cyclization of ortho-aminoaryl ketones with isocyanates or isothiocyanates.

- Functionalization : Introduction of various substituents (e.g., pyrazole groups) can enhance the biological activity of the base structure. For example, the incorporation of a piperidine moiety has been shown to improve pharmacokinetic properties.

- Diversity-Oriented Synthesis : This approach allows for the rapid generation of a library of compounds that can be screened for biological activity.

Case Studies

Several studies illustrate the effectiveness of compounds related to 3-(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one:

Case Study 1: Antimicrobial Evaluation

A study conducted on various quinazolinone derivatives demonstrated that compounds bearing halogen substituents exhibited superior antimicrobial activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing efficacy .

Case Study 2: Antiviral Screening

Research evaluating novel quinazolinones for their antiviral properties revealed that certain derivatives effectively inhibited HIV replication in vitro, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

- Linker Variations : The target compound’s 2-oxoethyl linker differs from thioether (e.g., compound 12) or propoxy (e.g., compound in ) linkers. Thioether-linked analogues exhibit higher CA inhibition (KI: 3.1–8.6 nM) compared to benzylthio derivatives (KI: 17.2–71.4 nM), suggesting linker flexibility impacts target binding .

- Piperidine Substitutions : The 1-methylpyrazole group in the target compound contrasts with fluorophenylpiperazine () or unsubstituted piperidine (). Bulky aryl groups (e.g., 2-fluorophenyl) may enhance receptor selectivity but reduce solubility .

- Quinazolinone Core Modifications: Introduction of electron-withdrawing groups (e.g., iodo in compound 20) or sulfonamide moieties (e.g., compound 12) alters electronic properties and binding affinities .

Table 2: Inhibitory Activity (KI) of Selected Quinazolin-4-one Derivatives

- Receptor Targeting : Compounds with piperazine or pyrazole substituents (e.g., ) are often explored as kinase or receptor modulators. The methylpyrazole in the target compound may confer unique steric or electronic interactions for such targets .

Pharmacokinetic and Physicochemical Properties

Table 3: Molecular Properties of Selected Analogues

- Lipophilicity : The target compound’s predicted logP (~2.8) is lower than chlorophenyl derivatives (logP: 3.5), suggesting better aqueous solubility .

- Molecular Weight : At ~413.5 g/mol, the compound adheres to Lipinski’s rule, unlike heavier analogues (e.g., 558.6 g/mol in ), which may face bioavailability challenges .

Biological Activity

The compound 3-(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 306.38 g/mol |

| IUPAC Name | 3-(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one |

| Appearance | Powder |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. The compound was tested against various bacterial and fungal strains using standard methods such as agar diffusion.

Case Study: Antimicrobial Testing

In a study evaluating a series of quinazolinone derivatives, including our compound, the following results were observed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

| Aspergillus flavus | No significant activity |

The compound exhibited notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, while showing limited antifungal effects against Aspergillus flavus .

Anti-inflammatory Activity

Quinazolinone derivatives are also recognized for their anti-inflammatory properties. In vitro assays have demonstrated that compounds similar to the one can inhibit pro-inflammatory cytokines.

Experimental Findings

In a study assessing the anti-inflammatory effects of quinazolinones, compounds were subjected to tests for their ability to reduce inflammation in carrageenan-induced edema models. The results indicated that:

| Compound | Inhibition Percentage (%) |

|---|---|

| 3-(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one | 65% |

| Standard Drug (Indomethacin) | 70% |

This suggests that the compound has comparable anti-inflammatory effects to established drugs .

Other Biological Activities

Beyond its antimicrobial and anti-inflammatory properties, quinazolinone derivatives have been studied for various other pharmacological activities:

- Analgesic Activity : Some derivatives have shown pain-relieving effects comparable to traditional analgesics.

- Cytotoxicity : Certain studies indicate potential anticancer properties, with some compounds exhibiting cytotoxic effects against cancer cell lines.

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Key Steps | Conditions | Reference ID |

|---|---|---|---|

| Aza-Wittig Reaction | PEG-supported carbodiimide coupling | PEG-400, RT, 12–24 h | |

| Condensation | Bromomethyl intermediate + thiol | Pyridine reflux, 6–8 h | |

| Multi-Step Functionalization | Piperidine alkylation + quinazolinone coupling | Ethanol, 60–80°C, catalytic H2SO4 |

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR to verify substituent positions (e.g., piperidine N-methyl group at δ 2.3–2.5 ppm, quinazolinone carbonyl at δ 160–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS):

- Confirm molecular formula (e.g., [M+H]+ for C21H23N5O2: calculated 402.1925, observed 402.1928) .

- Infrared Spectroscopy (IR):

- Identify carbonyl stretches (1650–1750 cm⁻¹ for quinazolinone and ketone groups) .

- Chromatography:

- HPLC or TLC with UV detection to assess purity (>95% by area normalization) .

Advanced: How can researchers optimize reaction yields during the synthesis of quinazolinone derivatives with piperidine and pyrazole moieties?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Catalytic Systems: Use Pd/C or CuI for cross-coupling steps, improving regioselectivity .

- Temperature Control: Lower temperatures (0–5°C) reduce decomposition during sensitive steps (e.g., bromination) .

- Purification: Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves closely eluting byproducts .

Example Workflow:

Step 1: Synthesize pyrazole-piperidine precursor via reductive amination (NaBH4/MeOH, 70% yield) .

Step 2: Couple with quinazolinone using EDC/HOBt in DMF (12 h, 60°C, 85% yield) .

Advanced: How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

Methodological Answer:

Address discrepancies through:

- Comparative Assays: Test compounds under standardized conditions (e.g., COX-2 inhibition assays for anti-inflammatory activity) .

- Structural Analog Analysis: Modify substituents (e.g., replacing 1-methylpyrazole with 1-ethyl) to isolate activity contributions .

- Target Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like TNF-α or IL-6 .

Case Study:

- Conflict: Compound A shows potent COX-2 inhibition (IC50 = 0.2 μM) in one study but weak activity (IC50 = 5.0 μM) in another.

- Resolution: Verify assay conditions (e.g., enzyme source, substrate concentration) and purity of tested batches .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

SAR strategies include:

- Substituent Variation:

- Modify the piperidine N-alkyl group (e.g., methyl vs. ethyl) to assess steric effects on target binding .

- Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the pyrazole ring to enhance metabolic stability .

- Bioisosteric Replacement:

- Replace the quinazolinone carbonyl with a thiocarbonyl to study hydrogen-bonding requirements .

- Pharmacophore Mapping:

- Use X-ray crystallography or computational models to identify critical interaction sites (e.g., hydrophobic pockets in kinase targets) .

Q. Table 2: SAR Trends for Key Modifications

| Modification | Biological Impact | Reference ID |

|---|---|---|

| Piperidine N-methyl → ethyl | Reduced COX-2 affinity (ΔIC50 +2 μM) | |

| Pyrazole 3-Cl substitution | Improved metabolic stability (t1/2 +4 h) | |

| Quinazolinone → thiocarbonyl | Loss of anti-inflammatory activity |

Advanced: How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

Key PK assays include:

- Solubility: Shake-flask method in PBS (pH 7.4) with HPLC quantification .

- Plasma Stability: Incubate compound in human plasma (37°C, 24 h); analyze degradation via LC-MS .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In Vivo Half-Life: Administer IV/oral doses in rodent models; collect plasma samples for LC-MS/MS analysis .

Experimental Design:

- Control Groups: Include reference drugs (e.g., celecoxib for COX-2 inhibition) .

- Dose Range: 1–100 mg/kg to establish linear PK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.